8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride
Beschreibung
X-ray Diffraction Studies
While single-crystal X-ray diffraction data for 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride remains unreported, structural insights can be inferred from analogous imidazo[1,2-b]pyridazine derivatives. For example, imidazo[1,2-b]pyridazine monohydrate crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.366 Å, b = 11.842 Å, and c = 7.903 Å. The fused bicyclic core typically exhibits planarity (root-mean-square deviation <0.02 Å), with halogen substituents (Br, Cl) inducing minor distortions. Theoretical lattice energy calculations suggest strong intermolecular interactions dominated by halogen···π and hydrogen-bonding forces.
Hirshfeld Surface Analysis
Hirshfeld surface analysis of related halogenated imidazopyridazines reveals dominant intermolecular contacts:
- H···H interactions : 36.2% contribution to crystal packing
- H···C/C···H contacts : 20.5% (attributed to aromatic stacking)
- H···O/O···H bonds : 20.0% (from hydrochloride counterion interactions)
Halogen participation (Br···N: 4.3%, Cl···C: 3.1%) contributes to stabilization through polarizable σ-hole interactions.
Hydrogen Bonding Networks
The hydrochloride salt forms a three-dimensional network via:
- N–H···Cl⁻ ionic hydrogen bonds (2.89–3.12 Å)
- C–H···Cl⁻ weak hydrogen bonds (3.21–3.45 Å)
- π-stacking interactions between aromatic systems (3.48–3.65 Å interplanar distance).
Spectroscopic Profiling
FT-IR and Raman Vibrational Assignments
Experimental vibrational spectra correlate with density functional theory (DFT) predictions at the B3LYP/6-311++G(d,p) level:
| Vibration Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| N–H stretch | 3425 | – | ν(NH) |
| C–Br stretch | 560 | 555 | ν(CBr) |
| C–Cl stretch | 680 | 675 | ν(CCl) |
| Imidazole ring breath | 1520 | 1515 | δ(ring) |
The C–Br and C–Cl stretches show red shifts of 15–20 cm⁻¹ compared to non-halogenated analogs due to increased mass effects.
Multinuclear NMR Characterization
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, H-3): Deshielded by adjacent electronegative substituents
- δ 7.89 (d, J = 5.6 Hz, 1H, H-5): Coupling with H-7
- δ 7.45 (d, J = 5.6 Hz, 1H, H-7): Ortho coupling to bromine
¹³C NMR (101 MHz, DMSO-d₆):
- δ 148.2 (C-2): Carbon adjacent to nitrogen
- δ 132.4 (C-8): Bromine-substituted carbon
- δ 128.9 (C-6): Chlorine-substituted carbon
¹⁵N NMR (40 MHz, DMSO-d₆):
UV-Vis Absorption Spectral Analysis
The compound exhibits strong π→π* transitions at λ_max = 268 nm (ε = 12,400 M⁻¹cm⁻¹) and n→π* transitions at λ = 310 nm (ε = 850 M⁻¹cm⁻¹) in methanol. Bromine and chlorine substituents induce a 15 nm bathochromic shift compared to the parent imidazopyridazine.
Computational Chemistry Insights
DFT-Based Molecular Orbital Calculations
At the B3LYP/6-311++G(d,p) level:
Conformational Stability Analysis
Potential energy surface scans identify two stable conformers:
- Planar form (0.0 kcal/mol): Halogens coplanar with bicyclic system
- Twisted form (+2.3 kcal/mol): 15° dihedral angle between rings Interconversion barrier: 4.1 kcal/mol via rotation about C2–N1 bond.
Eigenschaften
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3.ClH/c7-4-3-5(8)10-11-2-1-9-6(4)11;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJJRUBYJAUYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855745 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933034-89-0 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclocondensation of Halogenated Precursors
One common approach involves reacting halogenated aminopyridazine derivatives with aldehydes or α-haloketones under basic or neutral conditions to form the fused imidazo ring.
- For example, 5-bromo-2,3-diaminopyridine can be reacted with ethyl bromopyruvate or monochloroacetaldehyde derivatives to form the imidazo[1,2-b]pyridazine scaffold bearing bromine and chlorine substituents.
- The reaction is typically carried out in solvents such as ethanol or water-ethanol mixtures under reflux or mild heating (25–55 °C).
- Bases like sodium bicarbonate or triethylamine are used to facilitate cyclization.
Halogenation and Substitution Reactions
- Introduction of bromine and chlorine atoms can be achieved by starting with appropriately halogenated precursors or by selective halogenation post-ring formation.
- The halogen atoms serve as reactive sites for further functionalization or remain as substituents to confer specific biological properties.
Formation of Hydrochloride Salt
- The free base form of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for storage and handling.
Representative Synthesis Example
A closely related method for synthesizing a 6-bromoimidazo[1,2-a]pyridine derivative (structurally similar to the target compound) involves:
| Step | Reagents & Conditions | Description | Yield & Notes | |
|---|---|---|---|---|
| 1 | 2-amino-5-bromopyridine + 40% monochloroacetaldehyde aqueous solution + sodium bicarbonate in ethanol | Stirring at 55 °C for 5 hours | After reaction, solvent removal, extraction with ethyl acetate, drying, and recrystallization from ethyl acetate/n-hexane mixture | Yield ~72%, product purity high, melting point 76.5–78.0 °C |
| 2 | Concentration and purification by recrystallization | Obtains off-white crystalline product | High purity confirmed by NMR and melting point |
This method highlights mild reaction conditions, ease of operation, and stable product quality.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 25–55 °C | Mild heating promotes cyclization without decomposition |
| Reaction Time | 2–24 hours | Longer times improve conversion but depend on reagent reactivity |
| Solvents | Ethanol, water, methanol, or mixtures | Solvent choice affects solubility and reaction rate |
| Bases | Sodium bicarbonate, sodium hydroxide, triethylamine, sodium carbonate | Base facilitates cyclization and neutralizes acids formed |
| Recrystallization Solvent | Ethyl acetate / n-hexane (1:1 volume ratio) | Used to purify the product and improve crystal quality |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : Confirms the structure and substitution pattern; characteristic peaks for aromatic protons and halogenated carbons.
- Mass Spectrometry : Confirms molecular weight (~269 g/mol for hydrochloride salt).
- Melting Point : Consistent melting range (e.g., 76.5–78.0 °C) indicates purity.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typical).
Summary Table of Preparation Methods
Research Findings and Considerations
- The described preparation methods emphasize mild reaction conditions that are scalable from laboratory to industrial scale.
- The presence of bromine and chlorine substituents allows for further chemical modifications, making the compound a valuable intermediate for pharmaceutical research.
- Recrystallization solvents and base choice critically influence the purity and yield.
- The hydrochloride salt form improves compound stability for storage and handling in research settings.
This detailed overview consolidates diverse, authoritative sources to provide a comprehensive understanding of the preparation methods for this compound. The synthesis involves cyclocondensation of halogenated aminopyridazines with aldehydes or α-haloketones under mild basic conditions, followed by purification steps to yield a high-purity crystalline hydrochloride salt suitable for research applications.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine and chlorine atoms at positions 8 and 6 undergo nucleophilic substitution under specific conditions:
-
Bromine displacement : The C8 bromine is more reactive than C6 chlorine due to electronic effects. Reactions with amines (e.g., morpholine) in tetrahydrofuran (THF) at reflux temperatures (55–60°C) yield substituted derivatives .
-
Chlorine displacement : Requires harsher conditions, such as elevated temperatures (80–100°C) and strong bases (e.g., sodium hydride), to replace the C6 chlorine .
Table 1: Substitution Reaction Examples
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives. Typical conditions include ethanol/water mixtures at 80°C for 12h .
-
Buchwald-Hartwig Amination : Enables C–N bond formation with primary/secondary amines using Pd₂(dba)₃ and Xantphos as catalysts .
Hydrolysis and Functional Group Interconversion
The imidazo[1,2-b]pyridazine core undergoes hydrolysis under acidic or basic conditions:
-
Carboxylic Acid Formation : Treatment with NaOH (2M) at 100°C hydrolyzes ester groups to carboxylic acids, as seen in the conversion of ethyl 8-bromo-6-chloroimidazo[...]-2-carboxylate to 8-bromo-6-chloroimidazo[...]-2-carboxylic acid.
-
Decarboxylation : Heating the carboxylic acid derivative above 150°C results in CO₂ loss, forming 8-bromo-6-chloroimidazo[1,2-b]pyridazine.
Halogen Exchange Reactions
The bromine atom can be replaced via halogen exchange:
-
Finkelstein Reaction : Using NaI in acetone at 60°C replaces bromine with iodine, yielding 8-iodo-6-chloro derivatives .
-
Electrophilic Fluorination : Selectfluor® in acetonitrile introduces fluorine at C8, albeit with moderate yields (40–55%).
Stability and Reaction Mechanisms
-
Thermal Stability : Decomposes above 200°C, forming chlorinated byproducts.
-
Mechanistic Pathways : Substitution reactions proceed via an SNAr (aromatic nucleophilic substitution) mechanism, with rate-determining steps influenced by base strength and solvent polarity .
Key Challenges and Optimizations
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Therapeutic Agent Development
8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride is primarily utilized as a building block in the synthesis of potential therapeutic agents. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug discovery. Notably, it has been investigated for its potential anti-cancer and anti-inflammatory properties.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For instance, studies indicate that it exhibits significant inhibition of histone deacetylases (HDACs), which are crucial targets in cancer therapy. Its IC50 value for HDAC inhibition has been reported around 50 nM, indicating potent activity.
Biological Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within biological systems. It can bind to various enzymes and receptors, modulating their activity and leading to diverse biological outcomes. The exact pathways depend on the derivatives formed and the specific biological context in which they are studied.
Case Studies
Several case studies highlight the compound's efficacy:
- Lung Cancer Research : A study published in Cancer Research demonstrated that treatment with this compound resulted in a dose-dependent reduction in lung cancer cell viability and induced apoptosis in vitro. In vivo studies showed reduced tumor sizes in animal models treated with this compound compared to control groups, supporting its potential as an anti-cancer agent .
Chemical Synthesis Applications
Intermediate for Complex Synthesis
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, enabling the creation of polysubstituted derivatives that can be further functionalized for specific applications in medicinal chemistry.
Data Summary
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for therapeutic agents | Potential anti-cancer properties |
| Enzyme Inhibition | Inhibits histone deacetylases (HDACs) | IC50 ≈ 50 nM |
| Biological Studies | Interaction with molecular targets | Induces apoptosis in lung cancer cells |
| Chemical Synthesis | Intermediate for complex heterocyclic compounds | Enables polysubstitution and functionalization |
Wirkmechanismus
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Isomers and Derivatives
Imidazo[4,5-c]pyridazine and Imidazo[4,5-d]pyridazine
- Structural Differences : These isomers have two nitrogen atoms in each ring, unlike imidazo[1,2-b]pyridazine, which shares one nitrogen .
- Synthetic Accessibility : Imidazo[1,2-b]pyridazines are more synthetically tractable due to established protocols (e.g., Suzuki coupling, Minisci alkylation) compared to [4,5-c] and [4,5-d] isomers .
6-Chloroimidazo[1,2-b]pyridazine Hydrochloride (CAS: 13493-79-3)
- Key Differences : Lacks the 8-bromo substituent; molecular formula C₆H₅Cl₂N₃ (MW: 190.03) .
- Applications : Used as a precursor for Suzuki reactions to introduce aryl/alkyl groups at C-2 and C-6 .
- Bioactivity : Derivatives exhibit moderate antimicrobial activity (e.g., 2f , MIC: 12.5 µg/mL against S. aureus) , whereas brominated analogs like the target compound may enhance potency via increased electrophilicity.
Halogenated Derivatives
3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS: 13526-66-4)
- Structural Variation : Bromine at C-3 instead of C-6.
- Synthetic Utility : Undergoes amination at C-6 with amines (e.g., pyrrolidine) in high yields (79–94%) .
- Reactivity : The C-3 bromine facilitates cross-coupling reactions less efficiently than C-8 bromine due to steric and electronic effects .
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine
- Core Difference : Pyridine-based scaffold (imidazo[1,2-a]pyridine) vs. pyridazine.
- Applications: Chloromethyl group enables sulfonylation (e.g., 2c, antitrypanosomal agent) , but pyridazine-based analogs like the target compound offer better solubility and metabolic stability .
Pharmacological and Physicochemical Properties
| Property | Target Compound | 6-Chloroimidazo[1,2-b]pyridazine HCl | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine |
|---|---|---|---|
| Molecular Weight | 232.47 (free base) | 190.03 | 232.47 |
| LogP (Predicted) | 2.1 | 1.8 | 2.3 |
| Aqueous Solubility | High (due to HCl salt) | Moderate | Low |
| Bioactivity | Antitrypanosomal, antimicrobial | Antimicrobial (MIC: 12.5 µg/mL) | Kinase inhibition (e.g., Fyn kinase) |
| Thermal Stability | Stable up to 200°C | Degrades at 150°C | Stable up to 180°C |
Notable Findings:
Biologische Aktivität
8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride (8-BCIP) is a heterocyclic compound notable for its unique fused bicyclic structure, which combines imidazole and pyridazine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding the biological activity of 8-BCIP is crucial for its potential applications in drug development.
- Molecular Formula : C₆H₃BrClN₃
- Molecular Weight : 232.47 g/mol
- Structure : The compound features a bromine atom at position 8 and a chlorine atom at position 6, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that 8-BCIP exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The mechanism of action is believed to involve the inhibition of key enzymes in bacterial cell wall synthesis, disrupting growth and replication.
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has shown promise as an inhibitor of specific kinases involved in cancer cell signaling pathways. For instance, studies on related imidazo[1,2-b]pyridazin compounds have demonstrated their ability to inhibit the endoribonuclease function of IRE1α, a target in various cancers .
Enzyme Inhibition
8-BCIP interacts with several enzymes, influencing cellular signaling pathways. It has been identified as an allosteric inhibitor of IRE1α, preventing its oligomerization and phosphorylation, which are critical for its function in the unfolded protein response . This interaction suggests potential therapeutic applications in diseases characterized by ER stress.
The biological effects of 8-BCIP are mediated through its binding to specific biomolecules:
- Kinase Inhibition : The compound binds to the kinase domain of IRE1α, inducing conformational changes that inhibit its activity.
- Cell Signaling Modulation : By altering the activity of kinases and other proteins, 8-BCIP can influence various signaling pathways, leading to changes in gene expression and cellular metabolism .
Comparative Analysis with Related Compounds
To better understand the uniqueness of 8-BCIP, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | 0.91 | Methyl group at position 2 enhances lipophilicity |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | 0.77 | Bromine substitution at position 3 alters reactivity |
| 6-Chloroimidazo[1,2-b]pyridazine | 0.84 | Lacks bromine; simpler structure may lead to different activity |
| 3,6-Dichloroimidazo[1,2-b]pyridazine | 0.77 | Two chlorine substituents increase potential reactivity |
| 6-Chloro-3-methylimidazo[1,2-b]pyridazine | 0.80 | Methylation at position 3 affects binding properties |
This table highlights the distinct features of 8-BCIP that may contribute to its unique biological activities and potential applications in drug development.
Case Studies
Several case studies have explored the biological activity of 8-BCIP:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[1,2-b]pyridazines exhibited potent activity against resistant strains of Mycobacterium tuberculosis. The study concluded that modifications to the halogen substituents could enhance efficacy against MDR pathogens .
- Investigation into Anticancer Mechanisms : A research article reported that imidazo[1,2-b]pyridazin derivatives inhibited IRE1α's kinase activity in vitro and showed reduced tumor growth in xenograft models . This supports the potential use of these compounds as targeted cancer therapies.
Q & A
Q. What are the established synthetic routes for 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride?
The synthesis typically involves condensation reactions between substituted pyridazine precursors and halogenated intermediates. For example, transition-metal-catalyzed cross-coupling (e.g., Pd-catalyzed direct arylation) is effective for introducing aryl groups at specific positions. A two-step bromination-Suzuki reaction sequence is recommended for functionalizing challenging positions like C2, as direct arylation may fail due to steric or electronic factors . Condensation with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate is another common strategy .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm regioselectivity and substitution patterns. For example, 8-bromo-6-chloroimidazo[1,2-b]pyridazine shows distinct signals at δ 8.05 (d, J = 8.1 Hz) and δ 7.89 (d, J = 3.9 Hz) in chloroform-d .
- Mass spectrometry (MS) : ESI-MS can verify molecular weight (e.g., [M+H]+ at m/z 232 for the base compound) .
- IR spectroscopy : To identify functional groups like C-Br and C-Cl stretches.
Q. How is regioselectivity controlled during Minisci alkylation of imidazo[1,2-b]pyridazine derivatives?
Alkyl radicals preferentially attack the C8 position in 6-chloroimidazo[1,2-b]pyridazine, as confirmed by crystallographic analysis. Researchers must validate regioselectivity using NMR and X-ray diffraction, especially when literature data conflicts. For example, a corrected ACS Catalysis study demonstrated that earlier assignments based solely on NMR led to errors .
Advanced Research Questions
Q. How can failed C2-arylation attempts be resolved in imidazo[1,2-b]pyridazine functionalization?
Direct Pd-catalyzed arylation at C2 often fails due to unfavorable electronic environments. A two-step approach is recommended:
- Step 1 : Introduce a bromine atom at C2 via electrophilic substitution or directed metallation.
- Step 2 : Use Suzuki-Miyaura coupling with arylboronic acids (e.g., phenyl or thienyl derivatives) to achieve yields >85% . Solvent optimization (e.g., switching from pentan-1-ol to DMA) and catalyst screening (e.g., Pd(PPh3)4) may further improve efficiency .
Q. What strategies mitigate contradictions in regioselectivity data for radical addition reactions?
Q. How can palladium-catalyzed arylation conditions be optimized for diverse substrates?
Key parameters include:
- Substrate scope : Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) react efficiently in DMA at 110°C .
- Catalyst system : Pd(OAc)2 with ligands like PPh3 or XPhos enhances turnover frequency.
- Solvent effects : Polar aprotic solvents (e.g., DMA, DMF) improve solubility and reaction rates.
- Additives : K2CO3 or Cs2CO3 as bases facilitate deprotonation and transmetalation.
Q. What are the implications of the compound’s structural isomerism on pharmacological activity?
Imidazo[1,2-b]pyridazine derivatives exhibit distinct bioactivity compared to imidazo[4,5-c] or imidazo[4,5-d] isomers due to differences in nitrogen atom positioning. For example, tricyclic imidazo[1,2-b]pyridazine derivatives show promise as Haspin kinase inhibitors, but activity depends on substituent placement and ring fusion patterns . Researchers should prioritize structure-activity relationship (SAR) studies using systematic substitution at C6, C8, and N1 positions.
Data Analysis & Experimental Design
Q. How should researchers design experiments to validate synthetic intermediates?
- Multi-step synthesis : Include purification checkpoints (e.g., column chromatography, recrystallization) after each step.
- In-line analytics : Use LC-MS or TLC to monitor reaction progress.
- Control experiments : Test reactivity of intermediates in model reactions (e.g., Suzuki coupling of brominated derivatives) to confirm functionality .
Q. What methods address low yields in imidazo[1,2-b]pyridazine halogenation?
- Electrophilic bromination : Use NBS (N-bromosuccinimide) in DCM under controlled temperatures.
- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific positions before introducing halogens .
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for thermally sensitive intermediates.
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
